tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Overview
Description
Tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate: is a chemical compound with the molecular formula C13H20N2O4 It is a derivative of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core followed by functional group modifications. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of two or more reactants to form the spirocyclic structure.
Oxidation and Reduction Reactions: These steps are used to introduce or modify functional groups on the spirocyclic core.
Protection and Deprotection: Protecting groups are often used to prevent unwanted reactions during synthesis and are later removed to reveal the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl groups.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, typically resulting in the formation of hydroxyl or amine groups.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halides (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).
Major Products Formed: The major products formed from these reactions include various derivatives of the spirocyclic core, such as hydroxylated, aminated, or halogenated compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic cores. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving spirocyclic structures. Industry: It is used in the development of advanced materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism by which tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms.
2,7-Diazaspiro[4.5]decane-7-carboxylic acid: This compound lacks the tert-butyl ester group, resulting in different chemical properties.
Uniqueness: Tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its spirocyclic structure provides a rigid framework that can be exploited in the design of new molecules with desired properties.
Properties
IUPAC Name |
tert-butyl 1,3-dioxo-2,9-diazaspiro[4.5]decane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-5-13(8-15)7-9(16)14-10(13)17/h4-8H2,1-3H3,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGASDBALYJEYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724470 | |
Record name | tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-76-3 | |
Record name | 1,1-Dimethylethyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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